molecular formula C12H14N2OS B1384856 [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol CAS No. 1082387-98-1

[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol

Cat. No.: B1384856
CAS No.: 1082387-98-1
M. Wt: 234.32 g/mol
InChI Key: UIPANRBZYXMECB-UHFFFAOYSA-N
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Description

[2-Mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol is a chemical compound with the molecular formula C12H14N2OS and a molecular weight of 234.32 g/mol . This compound is characterized by the presence of a mercapto group, a methylbenzyl group, and an imidazole ring, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

Chemistry

In chemistry, [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in catalysis, material science, and organic synthesis .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules such as proteins and nucleic acids makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs for treating various diseases .

Industry

In industrial applications, this compound is used in the production of specialty chemicals, polymers, and coatings. Its unique chemical properties make it suitable for use in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol typically involves the reaction of 4-methylbenzyl chloride with 2-mercaptoimidazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[2-Mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol is unique due to the presence of the methyl group on the benzyl ring. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

4-(hydroxymethyl)-3-[(4-methylphenyl)methyl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-9-2-4-10(5-3-9)7-14-11(8-15)6-13-12(14)16/h2-6,15H,7-8H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPANRBZYXMECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CNC2=S)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol
Reactant of Route 2
[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol
Reactant of Route 3
[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol
Reactant of Route 4
[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol
Reactant of Route 5
[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol
Reactant of Route 6
[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol

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